2-Cloro-3-fenil-propionitrilo

Descripción general

Descripción

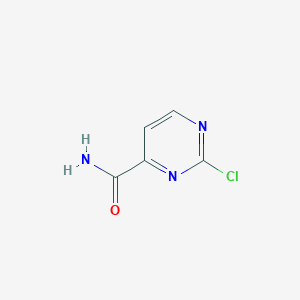

2-Chloro-3-phenyl-propionitrile is a chemical compound with the molecular formula C9H8ClN . It is used in various applications, including pharmaceutical and polymer synthesis .

Molecular Structure Analysis

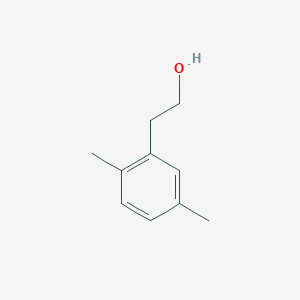

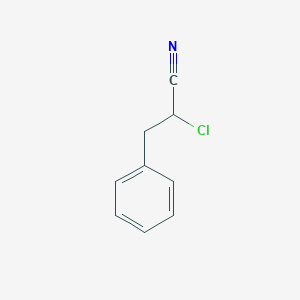

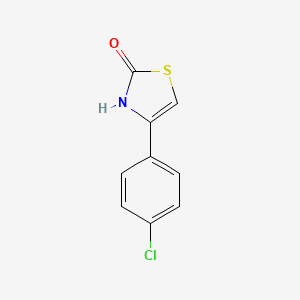

The molecular structure of 2-Chloro-3-phenyl-propionitrile consists of a phenyl group (a ring of 6 carbon atoms) attached to a 3-carbon chain. The terminal carbon of this chain is bonded to a chlorine atom and a cyano group (C≡N), forming the propionitrile part of the molecule . More detailed structural analysis would require advanced techniques such as X-ray crystallography .Physical And Chemical Properties Analysis

2-Chloro-3-phenyl-propionitrile has a molecular weight of 165.62 g/mol . It has a complexity of 152 and a topological polar surface area of 23.8 Ų . The compound is covalently bonded and is canonicalized .Aplicaciones Científicas De Investigación

Investigación Proteómica

“2-Cloro-3-fenil-propionitrilo” se utiliza en la investigación proteómica . La proteómica es el estudio a gran escala de las proteínas, particularmente sus estructuras y funciones. Este compuesto podría utilizarse en el análisis de la estructura de las proteínas, las interacciones y las modificaciones.

Síntesis de Complejos Organonitrilo Metálicos

Este compuesto se utiliza en la síntesis de complejos organonitrilo metálicos . Estos complejos son populares en la química organometálica debido a sus beneficiosas aplicaciones en materiales inorgánicos y catálisis .

Catálisis de Reacciones de Ciclopropanación

“this compound” se utiliza en la catálisis de reacciones de ciclopropanación . Los ciclopropanos son subunidades esenciales de muchos productos naturales, y un gran número de compuestos sintéticos que llevan una unidad ciclopropano poseen actividades biológicas .

Actividades Biológicas Contra Bacterias Patógenas

Los complejos metálicos sintetizados utilizando “this compound” se han evaluado para determinar sus actividades biológicas contra una serie de bacterias patógenas . La mayoría de los complejos han mostrado actividades moderadas contra las bacterias Gram-positivas y bajas actividades contra las bacterias Gram-negativas .

Síntesis de Colorantes Cianina Heptametenina Aniónicos que Absorben en el Infrarrojo Cercano

“this compound” podría utilizarse potencialmente en la síntesis de colorantes cianina heptametenina aniónicos que absorben en el infrarrojo cercano . Estos colorantes tienen aplicaciones en diversos campos como el diagnóstico médico, la terapéutica y la terapia fotodinámica .

Síntesis de Otros Complejos

Los ligandos de nitrilo en “this compound” pueden reemplazarse fácilmente por ligandos que coordinan más fuertemente, lo que hace que los complejos sean materiales de partida adecuados para la síntesis de otros complejos .

Safety and Hazards

Direct contact with 2-Chloro-3-phenyl-propionitrile can be harmful. It is toxic if inhaled and fatal if swallowed or in contact with skin . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .

Mecanismo De Acción

Target of Action

It is known that nitriles, the class of organic compounds to which 2-chloro-3-phenyl-propionitrile belongs, often interact with various enzymes and receptors in the body .

Mode of Action

Nitriles typically undergo reactions at the carbon-nitrogen triple bond, which can lead to a variety of transformations depending on the specific conditions and reactants present .

Biochemical Pathways

Nitriles are known to participate in a variety of biochemical reactions, including nucleophilic substitutions and additions .

Pharmacokinetics

It is known that the compound has a molecular weight of 165619, which may influence its bioavailability .

Result of Action

The compound’s reactivity suggests that it could potentially participate in a variety of chemical transformations, leading to diverse effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-3-phenyl-propionitrile. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s reactivity and the specific reactions it undergoes .

Propiedades

IUPAC Name |

2-chloro-3-phenylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN/c10-9(7-11)6-8-4-2-1-3-5-8/h1-5,9H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUPBNBYEVVGQKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30292173 | |

| Record name | 2-chloro-3-phenyl-propionitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30292173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17849-62-6 | |

| Record name | NSC80631 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80631 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-3-phenyl-propionitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30292173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q & A

Q1: What is the significance of adventitious root induction in plant science, and how does 2-chloro-3-phenyl-propionitrile play a role?

A: Adventitious root induction is crucial in plant propagation, particularly for woody species like apple trees. It allows for the development of roots from non-root tissues (e.g., stems, leaves), facilitating the production of clones with desirable traits. [] The research paper you provided investigates the efficacy of 2-chloro-3-phenyl-propionitrile and its substituted derivatives in stimulating adventitious root formation in apple rootstocks grown in vitro. [] While the exact mechanism is not fully elucidated in this paper, this research suggests that 2-chloro-3-phenyl-propionitrile and its derivatives may hold potential as rooting agents in plant tissue culture. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B1347300.png)

![Ethyl 2-[cyano(methyl)amino]acetate](/img/structure/B1347303.png)